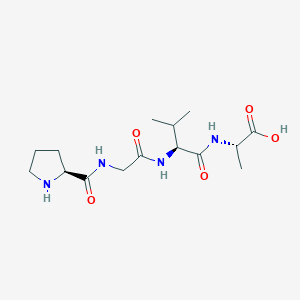
L-Prolylglycyl-L-valyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolylglycyl-L-valyl-L-alanine is a synthetic peptide composed of four amino acids: proline, glycine, valine, and alanineThe molecular formula of this compound is C15H26N4O5, and it has a molecular weight of approximately 342.39 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. Subsequent amino acids (valine, glycine, and proline) are added sequentially through coupling reactions. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by the removal of the protecting group from the amino group of the growing peptide chain .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
L-Prolylglycyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2
Properties
CAS No. |
188595-09-7 |
|---|---|
Molecular Formula |
C15H26N4O5 |
Molecular Weight |
342.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H26N4O5/c1-8(2)12(14(22)18-9(3)15(23)24)19-11(20)7-17-13(21)10-5-4-6-16-10/h8-10,12,16H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1 |
InChI Key |
SZMPIIVPPZYDKZ-NHCYSSNCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


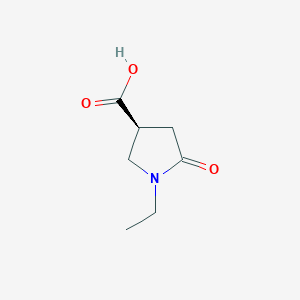
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
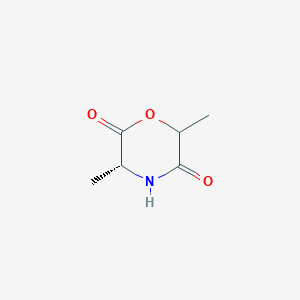
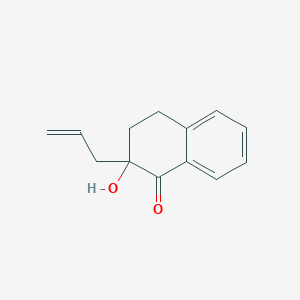
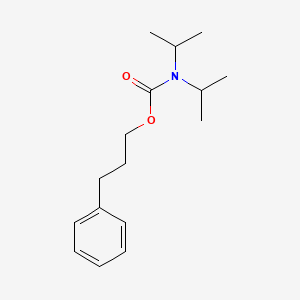
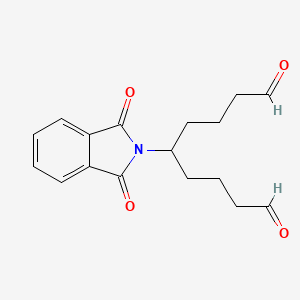
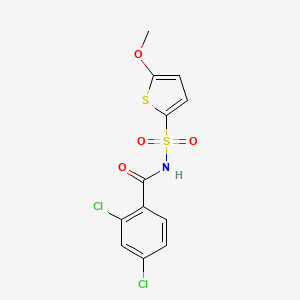
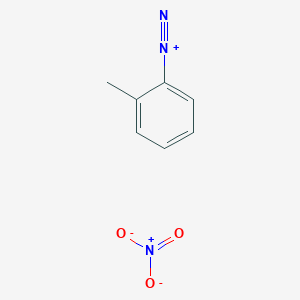
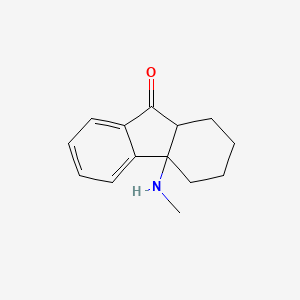
![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)

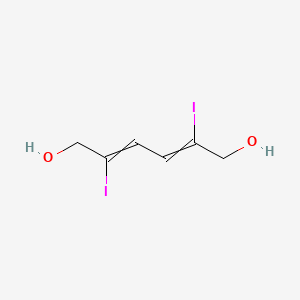
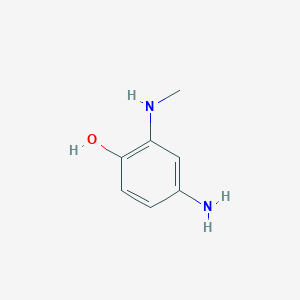
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
